1-Cyclopropyl-4-(trifluoromethyl)benzene is an organic compound characterized by its unique molecular structure, which includes a cyclopropyl group and a trifluoromethyl substituent attached to a benzene ring. This compound is of significant interest in various scientific and industrial applications due to its distinctive chemical properties.
The compound can be sourced from various chemical suppliers and is often utilized in research settings. Its synthesis involves specific methods that incorporate the cyclopropyl and trifluoromethyl groups into the benzene framework.
1-Cyclopropyl-4-(trifluoromethyl)benzene falls under the category of aromatic hydrocarbons, specifically as a substituted benzene derivative. Its structure comprises a cyclopropyl group (a three-membered carbon ring) and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), which significantly influences its reactivity and stability.
The synthesis of 1-Cyclopropyl-4-(trifluoromethyl)benzene typically involves several key steps:
The molecular formula for 1-Cyclopropyl-4-(trifluoromethyl)benzene is . The structural representation can be described as follows:
C1CC1C2=C(C=C(C=C2)F)C(F)(F)F
KDQYTYFPMPCQNP-UHFFFAOYSA-N
1-Cyclopropyl-4-(trifluoromethyl)benzene participates in various chemical reactions:
The presence of the trifluoromethyl group enhances the stability of the compound against nucleophilic attack, making it less reactive compared to other substituted benzenes.
The mechanism of action for 1-Cyclopropyl-4-(trifluoromethyl)benzene primarily involves its interactions with nucleophiles and electrophiles during chemical reactions:
The stability and reactivity are influenced by the electronic effects of both substituents on the aromatic system.
1-Cyclopropyl-4-(trifluoromethyl)benzene exhibits notable chemical properties due to its structure:
1-Cyclopropyl-4-(trifluoromethyl)benzene has several applications in scientific research and industry:
This compound's unique characteristics make it valuable for ongoing research into new materials and chemical processes.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3